2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Photoaffinity labeling F1-ATPase Enzyme kinetics

2-Azidoadenosine (2-N3-Ado) is a synthetic C2‑azido purine nucleoside analogue of adenosine. The azide substituent at the 2‑position of the adenine ring confers two orthogonal capabilities absent in the endogenous ligand: (i) photoaffinity labelling via UV‑induced nitrene generation for covalent target capture, and (ii) bioorthogonal click chemistry (CuAAC / SPAAC) for bioconjugation.

Molecular Formula C10H12N8O4
Molecular Weight 308.25 g/mol
CAS No. 59587-07-4
Cat. No. B019884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS59587-07-4
Synonyms2-azido-adenosine
2-azidoadenosine
Molecular FormulaC10H12N8O4
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N
InChIInChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)
InChIKeyBSZZPOARGMTJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Azidoadenosine (CAS 59587-07-4): A Dual-Function Photoactivatable and Bioorthogonal Adenosine Nucleoside for Molecular Probe Development


2-Azidoadenosine (2-N3-Ado) is a synthetic C2‑azido purine nucleoside analogue of adenosine [1]. The azide substituent at the 2‑position of the adenine ring confers two orthogonal capabilities absent in the endogenous ligand: (i) photoaffinity labelling via UV‑induced nitrene generation for covalent target capture, and (ii) bioorthogonal click chemistry (CuAAC / SPAAC) for bioconjugation [2]. These properties position 2‑azidoadenosine as a distinctive chemical biology tool that integrates retained adenosine‑receptor activity with photo‑reactivity and modular ligation potential.

Why Adenosine or 2‑Chloroadenosine Cannot Substitute for 2‑Azidoadenosine (CAS 59587-07-4) in Photoaffinity Labelling and Click‑Conjugation Workflows


In‑class adenosine analogues such as adenosine and 2‑chloroadenosine lack the photo‑reactive azide moiety that enables UV‑triggered covalent target capture and strain‑promoted or copper‑catalysed azide‑alkyne cycloaddition. While 8‑azidoadenosine possesses an azide, its substitution position forces a syn‑like conformation that substantially lowers affinity for key nucleotide‑binding enzymes, resulting in negligible high‑affinity binding to F1‑ATPase and poor substrate acceptance by kinases [1][2]. The C2‑azido regioisomer uniquely preserves the anti‑conformation required for enzyme recognition while adding photoreactivity and bioorthogonal reactivity; replacement with a non‑azido analogue forfeits these dual capabilities, and switching to an 8‑azido derivative compromises enzyme binding and catalytic compatibility [1][3].

Quantifiable Differentiation of 2‑Azidoadenosine (CAS 59587-07-4) from its Closest Analogs: A Comparator-Driven Evidence Guide for Scientific Selection


High‑Affinity Binding to Mitochondrial F1‑ATPase: 2‑Azido‑ATP vs 8‑Azido‑ATP

In a direct head‑to‑head comparison using isolated mitochondrial F1‑ATPase, 2‑azido‑ATP was hydrolyzed with a Vmax of 105 U/mg F1 and a Km of 250 µM. High‑affinity binding was observed for both 2‑azido‑ATP and 2‑azido‑ADP, whereas 8‑azido‑AT(D)P showed hardly any high‑affinity binding. Upon irradiation, 2‑azido‑ATP caused proportional inactivation with 0.92 mol covalently bound label per mol F1 required for complete enzyme inhibition [1].

Photoaffinity labeling F1-ATPase Enzyme kinetics

Rank‑Order Agonist Potency at P1 Purinoceptors: NECA > 2‑Chloroadenosine > 2‑Azidoadenosine > Adenosine

In guinea‑pig driven left atria, trachea, and transmurally stimulated ileum, the order of potency of the D‑enantiomers for producing inhibitory effects was NECA > 2‑chloroadenosine > 2‑azidoadenosine > adenosine. The log concentration‑response curve of each agonist was shifted to the right by the P1‑purinoceptor antagonist theophylline, confirming receptor‑mediated action [1].

P1 purinoceptor Adenosine receptor Structure-activity relationship

Platelet Functional Assays: 2‑Azidoadenosine Excels Over Adenosine and 2‑Chloroadenosine in Aggregation Inhibition and cAMP Elevation

In human platelet assays, 2‑azidoadenosine inhibited ADP‑induced aggregation more potently than adenosine itself, while increasing platelet cAMP as effectively as adenosine or 2‑chloroadenosine. Its 5′‑phosphorylated congener 2‑azido‑AMP inhibited aggregation far more effectively than AMP itself or 2‑chloro‑AMP; 2‑azido‑ADP was approximately 5‑fold more potent than ADP in triggering aggregation [1].

Platelet aggregation cAMP Photoactivatable nucleoside

Adenosine Deaminase: Competitive Inhibition with UV‑Inducible Irreversible Inactivation

2‑Azidoadenosine acts as a competitive inhibitor of adenosine deaminase (ADA). Unlike adenosine (a substrate) and 2‑chloroadenosine (a resistant inhibitor without photoreactivity), 2‑azidoadenosine additionally inactivates ADA irreversibly upon UV irradiation at 365 nm, an effect attenuated by a protein scavenger [1]. This dual action is unique among C2‑substituted adenosine analogs.

Adenosine deaminase Photoinactivation Competitive inhibitor

Chloroplast CF1 Tight Nucleotide Binding: 2‑Azido‑ADP Shows Higher Stoichiometry than ADP

2‑Azido‑ADP was tested against ADP for tight binding to spinach chloroplast thylakoid CF1. The azido analog achieved 50% maximal binding at 1 µM and exhibited a binding stoichiometry of 1.2–1.3 nmol per mg chlorophyll, compared with 0.5–0.9 nmol per mg chlorophyll for ADP. UV photolysis of thylakoid membranes with tightly‑bound 2‑azido‑ADP resulted in covalent incorporation exclusively into the β‑subunit of CF1 [1].

Chloroplast coupling factor 1 Photoaffinity probe Nucleotide binding

Optimal Research and Industrial Deployment Scenarios for 2‑Azidoadenosine (CAS 59587-07-4) Based on Quantified Differential Performance


Photoaffinity Labeling of ATP‑Binding Proteomes Using 2‑Azido‑ATP/ADP Probes

When the goal is covalent capture and identification of ATP‑ or ADP‑binding proteins (kinases, ATPases, helicases), 2‑azidoadenosine‑derived nucleotide probes are preferred over 8‑azido probes because they retain high‑affinity binding to F1‑ATPase (Km 250 µM; Vmax 105 U/mg) and are substrates for multiple kinases, whereas 8‑azido analogs show negligible high‑affinity binding [1][2]. Procurement should specify 2‑azido‑ATP or 2‑azido‑ADP as the active photoreactive species.

Click Chemistry‑Based Bioconjugation of Adenosine‑Containing Biomolecules

For metabolic labeling of RNA or for installing fluorophores, biotin, or crosslinkers via CuAAC or SPAAC, 2‑azidoadenosine is the reagent of choice because it combines an azide handle at a position that does not abolish base‑pairing or enzyme recognition. This property is absent in 2‑chloroadenosine and cannot be achieved with the native adenosine scaffold [3][4].

Dual‑Mode Adenosine Deaminase Studies with Temporal Photocontrol

Investigators requiring reversible ADA inhibition followed by permanent covalent inactivation for time‑resolved studies should select 2‑azidoadenosine. It competitively inhibits ADA in the dark, then irreversibly inactivates the enzyme upon UV irradiation at 365 nm, a feature not offered by adenosine (substrate) or 2‑chloroadenosine (non‑photoactivatable inhibitor) [5].

Platelet Purinoceptor Pharmacology and Receptor Tagging

For laboratories studying ADP‑induced platelet aggregation and cAMP signaling, 2‑azidoadenosine provides stronger aggregation inhibition than adenosine, while its phosphorylated derivatives (2‑azido‑AMP, 2‑azido‑ADP) offer enhanced potency over their natural counterparts (~5‑fold for 2‑azido‑ADP vs ADP). Simultaneous photoaffinity labeling capability enables receptor identification in the same platelet preparation [6].

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